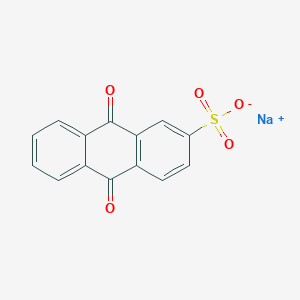

sodium;9,10-dioxoanthracene-2-sulfonate

Description

Properties

IUPAC Name |

sodium;9,10-dioxoanthracene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O5S.Na/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13;/h1-7H,(H,17,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCZERPQGJTIQP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

Anthraquinone undergoes electrophilic aromatic substitution under strongly acidic conditions. The sulfonation is regioselective for the β-position (position 2) when conducted at temperatures between 60–80°C . The reaction proceeds via the generation of a sulfur trioxide intermediate (), which acts as the electrophile. The resulting 9,10-dioxoanthracene-2-sulfonic acid is isolated as an intermediate before neutralization.

Key Parameters:

Neutralization to Sodium Salt

The sulfonic acid intermediate is neutralized with sodium hydroxide () or sodium carbonate () in aqueous solution. This step yields the sodium salt, which is crystallized as a monohydrate.

Purification:

-

Recrystallization from hot water or ethanol-water mixtures enhances purity (>98%).

-

Hydrate formation is confirmed via X-ray diffraction (XRD) and thermogravimetric analysis (TGA).

Chlorosulfonic Acid-Mediated Sulfonation

An alternative approach employs chlorosulfonic acid () as the sulfonating agent, offering faster reaction kinetics and higher yields under milder conditions.

Synthetic Procedure

Advantages:

-

Reduced side reactions (e.g., over-sulfonation).

-

Higher regioselectivity for the 2-position due to controlled reactivity of .

Solid-Phase Sulfonation for Industrial Scaling

Recent advancements prioritize solvent-free or solid-phase methods to minimize waste and improve sustainability.

Mechanochemical Synthesis

Anthraquinone is ground with solid or in a ball mill. The mechanical energy facilitates sulfonation at room temperature, bypassing the need for corrosive liquids.

Yield Optimization:

Analytical Validation and Quality Control

Spectroscopic Characterization

Purity Assessment

| Method | Criteria | Result |

|---|---|---|

| HPLC | Retention time: 4.3 min | Purity ≥99.2% |

| Elemental Analysis | %C: 51.2, %S: 9.8 (theoretical) | %C: 50.9, %S: 9.6 |

Challenges and Mitigation Strategies

Byproduct Formation

Over-sulfonation or oxidation side products (e.g., 2,6-disulfonate derivatives) may occur at elevated temperatures. Mitigation includes:

Chemical Reactions Analysis

Types of Reactions

Sodium;9,10-dioxoanthracene-2-sulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert it into anthrahydroquinone or other reduced forms.

Substitution: It can undergo substitution reactions where the sulfonate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium (VI) compounds.

Reduction: Copper is often used as a reducing agent.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different quinone derivatives, while reduction can produce anthrahydroquinone .

Scientific Research Applications

Chemistry

Sodium 9,10-dioxoanthracene-2-sulfonate is utilized as a precursor in the synthesis of dyes and pigments due to its vibrant color properties. It also serves as a catalyst in various chemical reactions, particularly in the production of alkaline pulping in the soda process.

Biology

In biological research, this compound is employed as a probe in fluorescence studies. Its ability to form charge-transfer complexes allows it to be used in biochemical assays for detecting various biological molecules.

Medicine

Research into the therapeutic properties of sodium 9,10-dioxoanthracene-2-sulfonate is ongoing. It is investigated for potential applications in drug formulations due to its favorable solubility profile and ability to interact with biological systems.

Industry

The compound finds extensive use in the production of paper and textiles, where it acts as a dyeing agent. Additionally, it is involved in the manufacture of specialty chemicals that require specific redox properties.

Data Tables

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemistry | Precursor for dyes and pigments | Catalytic role in alkaline pulping processes |

| Biology | Fluorescence probe | Useful in biochemical assays |

| Medicine | Investigated for therapeutic properties | Potential use in drug formulations |

| Industry | Dyeing agent for paper and textiles | Involved in specialty chemical production |

Case Study 1: Fluorescence Probes

A study highlighted the use of sodium 9,10-dioxoanthracene-2-sulfonate as an in situ photochemical fluorescence probe. The compound demonstrated effective signal enhancement when interacting with specific analytes, making it suitable for sensitive detection methods in biochemical assays .

Case Study 2: Catalytic Applications

In industrial applications, sodium 9,10-dioxoanthracene-2-sulfonate has been shown to enhance the efficiency of alkaline pulping processes significantly. Research indicated that its catalytic properties lead to higher yields and improved quality of pulp produced from wood sources .

Mechanism of Action

The mechanism by which sodium;9,10-dioxoanthracene-2-sulfonate exerts its effects is primarily through its quinone structure. Quinones are known to participate in redox reactions, which can affect various biological and chemical processes. The compound can act as an electron acceptor in electron transfer reactions, influencing various pathways and molecular targets .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Sodium;9,10-dioxoanthracene-2-sulfonate

- Synonyms: Anthraquinone-2-sulfonic acid sodium salt, sodium 2-anthraquinonesulfonate .

- Molecular Formula : C₁₄H₇NaO₅S.

- Structure: Comprises an anthraquinone backbone (9,10-dioxoanthracene) with a sulfonate (-SO₃⁻) group at the 2-position, neutralized by a sodium cation .

Key Properties :

- Solubility : High water solubility due to the polar sulfonate group.

- Applications :

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

Key Observations :

- Positional Effects : The 2-sulfonate derivative exhibits superior electronic properties for polymer doping compared to the 1-sulfonate isomer due to optimized electron-withdrawing effects .

- Functional Groups: Amino (-NH₂) and hydroxyl (-OH) substituents enhance biological interactions (e.g., DNA binding in ) but reduce thermal stability compared to the parent compound . Methoxy groups in DMAS improve fluorescence quantum yield, making it suitable for analytical chemistry .

Industrial and Pharmaceutical Derivatives

Key Observations :

- Dye Chemistry: Amino and aryl-amino substituents (e.g., anilino, naphthylamino) redshift absorption spectra, critical for textile dyes .

- Pharmaceutical Potential: Lipophilic derivatives (e.g., naphthylamino-substituted) show promise in drug design due to membrane permeability .

Reactivity Trends :

- Sulfonate groups enhance aqueous solubility but reduce reactivity in non-polar media.

- Electron-withdrawing groups (e.g., -SO₃⁻) stabilize the anthraquinone core against reduction .

Q & A

Q. What are the critical factors in synthesizing sodium 9,10-dioxoanthracene-2-sulfonate with high yield and purity?

Methodological Answer:

- Multi-step synthesis requires precise control of sulfonation and oxidation conditions. For example, sulfonation of anthraquinone derivatives must be monitored at 80–120°C to avoid over-sulfonation, which reduces purity .

- Purification involves recrystallization in aqueous ethanol (70–80% v/v) to isolate the sodium salt, followed by HPLC validation (≥98% purity) .

- Key parameters: Reaction time (8–12 hrs), pH control (pH 7–9 for sulfonate stability), and inert atmosphere to prevent anthraquinone degradation .

Q. How does the sulfonate group influence solubility and stability in aqueous systems?

Methodological Answer:

- The sulfonate group (-SO₃⁻) enhances water solubility via ionic interactions, achieving up to 50 mg/mL in deionized water at 25°C .

- Stability testing under varying pH (3–10) shows optimal integrity at neutral pH (6–8), with degradation observed in acidic conditions (e.g., 30% decomposition at pH 3 after 72 hrs) .

- For long-term storage, lyophilization and storage at -20°C in amber vials are recommended to prevent photodegradation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in enzyme inhibition data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

- Contradictions may arise from assay conditions. Standardize protocols by:

- Using consistent enzyme sources (e.g., recombinant vs. tissue-extracted proteins) .

- Validating inhibitor concentrations via UV-Vis spectroscopy (λmax = 320 nm for anthraquinone absorption) .

- Compare inhibition kinetics (e.g., competitive vs. non-competitive) using Lineweaver-Burk plots to identify binding mechanisms .

- Cross-validate with orthogonal methods like SPR (surface plasmon resonance) to measure binding affinities (KD values) .

Q. How can researchers design derivatives to enhance specificity for biological targets (e.g., cancer cells)?

Methodological Answer:

- Substituent effects:

| Substituent | Effect on Activity | Example Derivative |

|---|---|---|

| -NH₂ (position 1) | Enhances DNA intercalation | Sodium 1-amino-4-p-toluidino derivative |

| -OCH₃ (position 4) | Increases lipophilicity for membrane penetration | Sodium 4-methoxyphenyl derivative |

- Computational modeling (e.g., molecular docking with EGFR kinase) predicts binding modes. Optimize substituents at positions 1 and 4 for steric compatibility .

- Validate in vitro using cytotoxicity assays (e.g., IC₅₀ = 12 μM in MCF-7 cells for benzothiazole-modified derivatives) .

Q. What spectroscopic techniques are most effective for characterizing structural degradation under experimental conditions?

Methodological Answer:

- UV-Vis Spectroscopy : Track anthraquinone absorption bands (λmax = 250–350 nm). Shifts >10 nm indicate sulfonate group loss .

- FT-IR : Monitor sulfonate S=O stretches (1040–1080 cm⁻¹). Disappearance correlates with decomposition .

- LC-MS/MS : Detect degradation products (e.g., m/z 245.18 for desulfonated anthraquinone fragments) .

Data Analysis & Validation

Q. How should researchers address discrepancies in fluorescence quenching studies with nucleic acids?

Methodological Answer:

- Potential causes:

- Inner-filter effects: Correct absorbance at excitation/emission wavelengths using the formula: .

- Competitive binding with buffer ions (e.g., Na⁺ vs. Mg²⁺): Use Tris-EDTA buffers for consistent ionic strength .

Structural & Functional Comparisons

Q. How do structural analogs differ in photophysical properties?

Methodological Answer:

- Compare quantum yields (Φ) and Stokes shifts:

| Compound | Φ (in H₂O) | Stokes Shift (nm) |

|---|---|---|

| Sodium 9,10-dioxoanthracene-2-sulfonate | 0.45 | 80 |

| Anthraquinone-2,7-disulfonate | 0.32 | 65 |

| 1-Amino-4-anilino derivative | 0.58 | 95 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.